molecular formula C12H12F2N2O2 B2916069 N1-cyclopropyl-N2-(2,6-difluorobenzyl)oxalamide CAS No. 941939-41-9

N1-cyclopropyl-N2-(2,6-difluorobenzyl)oxalamide

Cat. No.: B2916069
CAS No.: 941939-41-9
M. Wt: 254.237
InChI Key: WGHKPJDNNDTPDH-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(2,6-difluorobenzyl)oxalamide is an organic compound with the molecular formula C13H12F2N2O2 It is characterized by the presence of a cyclopropyl group and a difluorobenzyl group attached to an oxalamide backbone

Biochemical Analysis

Biochemical Properties

It is believed to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

The effects of N1-cyclopropyl-N2-(2,6-difluorobenzyl)oxalamide on various types of cells and cellular processes are currently being studied . Preliminary research suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The changes in the effects of this compound over time in laboratory settings are currently being studied . This includes investigations into the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Research is ongoing to understand how the effects of this compound vary with different dosages in animal models . This includes studies to identify any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This includes studies to identify any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

Research is ongoing to understand how this compound is transported and distributed within cells and tissues . This includes studies to identify any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being studied . This includes investigations into any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-(2,6-difluorobenzyl)oxalamide typically involves the reaction of cyclopropylamine with 2,6-difluorobenzyl chloride in the presence of a base, followed by the reaction with oxalyl chloride. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: 0°C to room temperature

    Base: Triethylamine or pyridine

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability

    Purification techniques: Such as recrystallization or chromatography to achieve high purity

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N2-(2,6-difluorobenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride

    Substitution: Nucleophilic substitution reactions with reagents like sodium azide or thiols

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium azide in dimethylformamide

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of azides or thioethers

Scientific Research Applications

N1-cyclopropyl-N2-(2,6-difluorobenzyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features

    Materials Science: Utilized in the synthesis of novel polymers and materials with specific properties

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe

    Industrial Applications: Used as an intermediate in the synthesis of agrochemicals and specialty chemicals

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,6-difluorobenzyl)-N2-(2,5-difluorophenyl)oxalamide
  • N1-cycloheptyl-N2-(2,6-difluorobenzyl)oxalamide

Uniqueness

N1-cyclopropyl-N2-(2,6-difluorobenzyl)oxalamide is unique due to the presence of the cyclopropyl group, which imparts rigidity and influences the compound’s conformational flexibility. This structural feature can enhance its binding interactions and stability compared to similar compounds.

Properties

IUPAC Name

N'-cyclopropyl-N-[(2,6-difluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O2/c13-9-2-1-3-10(14)8(9)6-15-11(17)12(18)16-7-4-5-7/h1-3,7H,4-6H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHKPJDNNDTPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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